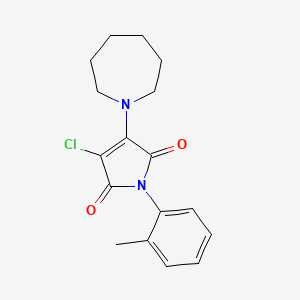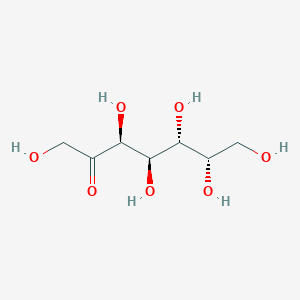
3,3',4,4',5,5'-六氯联苯
描述
Synthesis Analysis
The synthesis of PCBs like 3,3',4,4',5,5'-Hexachlorobiphenyl involves complex processes, often including cyclization reactions and palladium-promoted cross-coupling reactions. For instance, similar compounds have been synthesized through processes that utilize Negishi cross-coupling, demonstrating the chemical pathways that can be applied to synthesize hexachlorobiphenyls and their derivatives (Speck, Schaarschmidt, & Lang, 2012).
Molecular Structure Analysis
The molecular structure of 3,3',4,4',5,5'-Hexachlorobiphenyl is characterized by the presence of chlorinated biphenyl rings. Crystal structure analyses of related compounds show significant insights into the spatial configuration, including π-π stacking interactions and dihedral angles, which are crucial for understanding the chemical behavior and environmental persistence of such molecules. For example, analyses of dichlorodimethoxybiphenyls offer insights into intermolecular interactions and conformational preferences (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
PCBs undergo various chemical reactions, including oxidative degradation, which is critical for their environmental fate. The oxidation processes, such as those involving arene oxides, are essential for understanding the metabolic pathways and potential degradation strategies for these persistent organic pollutants. Studies on related chlorobiphenyls provide insights into the oxidative degradation mechanisms that could be applicable to 3,3',4,4',5,5'-Hexachlorobiphenyl (Reich & Reich, 1990).
科学研究应用
Application 1: Photocatalytic Degradation
- Summary of the Application: This research focuses on the photocatalytic degradation of 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153), a common PCB contaminant in nature, using a Fe 3 O 4 @SiO 2 @TiO 2 core-shell structure .
- Methods of Application: The Fe 3 O 4 @SiO 2 @TiO 2 nanocomposite was synthesized and characterized using various techniques. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H 2 O 2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
- Results or Outcomes: The high degradation efficiency of the nanocomposite, which was 96.5%, was obtained at 4 g/l of the catalysts, 4 ppm of PCB 153, pH 5, 20 mM H 2 O 2, 2 h of reaction time, and acetone as a cosolvent .
Application 2: Photo-transformation in Water
- Summary of the Application: The research investigates the photolysis of 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) under simulated sunlight in the presence of humic acid (HA) .
- Methods of Application: The degradation of PCB 153 was studied under simulated sunlight in the presence of varying concentrations of HA. Specific scavengers were added to elucidate the photolysis mechanisms .
- Results or Outcomes: Degradation of PCB 153 was significantly accelerated by the addition of HA, with rate constants of 0.0214, 0.0413, and 0.0358 h −1 in the initial 18 h of irradiation in the presence of 1, 5, and 20 mg/L HA, respectively .
Application 3: Industrial Uses
- Summary of the Application: 3,3’,4,4’,5,5’-Hexachlorobiphenyl was formerly used in a variety of industrial applications .
- Methods of Application: This compound was used in electrical transformers, hydraulic fluids, and as a plasticizer in synthetic resins. It was also used in daily applications such as paint, ink, and surface coatings .
- Results or Outcomes: The widespread use of this compound has led to its ubiquity in the environment, raising concerns due to its stability and potential for bioaccumulation .
Application 4: Toxicity Studies
- Summary of the Application: 3,3’,4,4’,5,5’-Hexachlorobiphenyl is used in toxicity studies to understand its effects on biological systems .
- Methods of Application: In one study, highly purified PCB 180 (a similar compound to 3,3’,4,4’,5,5’-Hexachlorobiphenyl) was used in a 28-day toxicity study .
- Results or Outcomes: The study found that some hydroxylated PCBs are more potent inhibitors of certain biological activities than non-dioxin like PCBs .
Application 5: Industrial Chemicals
- Summary of the Application: 3,3’,4,4’,5,5’-Hexachlorobiphenyl was formerly used in a variety of industrial applications .
- Methods of Application: This compound was used in electrical transformers, hydraulic fluids, and as a plasticizer in synthetic resins. It was also used in daily applications such as paint, ink, and surface coatings .
- Results or Outcomes: The widespread use of this compound has led to its ubiquity in the environment, raising concerns due to its stability and potential for bioaccumulation .
Application 6: Toxicity Studies
- Summary of the Application: 3,3’,4,4’,5,5’-Hexachlorobiphenyl is used in toxicity studies to understand its effects on biological systems .
- Methods of Application: In one study, highly purified PCB 180 (a similar compound to 3,3’,4,4’,5,5’-Hexachlorobiphenyl) was used in a 28-day toxicity study .
- Results or Outcomes: The study found that some hydroxylated PCBs are more potent inhibitors of certain biological activities than non-dioxin like PCBs .
安全和危害
未来方向
属性
IUPAC Name |
1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLICBPIXDOFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038314 | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000058 [mmHg] | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,3',4,4',5,5'-Hexachlorobiphenyl | |
CAS RN |
32774-16-6 | |
| Record name | 3,3′,4,4′,5,5′-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2P1WH546D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3948 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



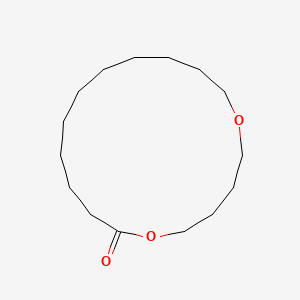
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)
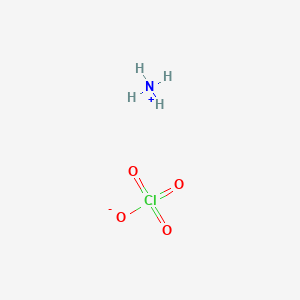
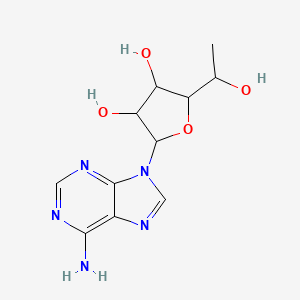

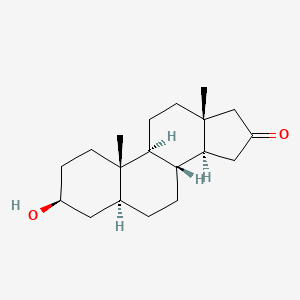

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)


![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)
